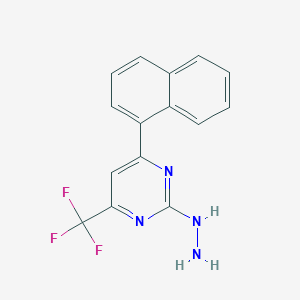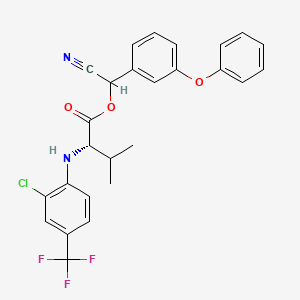
Mavrik
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mavrik is a synthetic pyrethroid insecticide known for its active ingredient, tau-fluvalinate. It is widely used in agriculture to control a variety of pests due to its effectiveness and relatively low toxicity to beneficial insects like bees.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tau-fluvalinate, the active ingredient in Mavrik, is synthesized through a multi-step chemical process. The synthesis involves the reaction of fluvalinate acid with various reagents under controlled conditions to produce tau-fluvalinate. The reaction typically requires specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, tau-fluvalinate is produced in large-scale reactors where precise control of reaction parameters is maintained. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tau-fluvalinate undergoes several types of chemical reactions, including:
Oxidation: Tau-fluvalinate can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: Tau-fluvalinate can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tau-fluvalinate can produce fluvalinate acid derivatives, while reduction can yield different alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tau-fluvalinate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of synthetic pyrethroids.
Biology: Investigated for its effects on various insect species and its interactions with biological systems.
Medicine: Studied for its potential use in controlling vector-borne diseases by targeting insect vectors.
Industry: Used in agricultural practices to protect crops from pests, thereby increasing yield and quality.
Wirkmechanismus
Tau-fluvalinate exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, disrupting normal nerve function and causing paralysis and death. This mechanism is highly specific to insects, which is why tau-fluvalinate has relatively low toxicity to mammals and beneficial insects.
Vergleich Mit ähnlichen Verbindungen
Tau-fluvalinate is unique among synthetic pyrethroids due to its specific chemical structure and low toxicity to non-target organisms. Similar compounds include:
Permethrin: Another synthetic pyrethroid with a broader spectrum of activity but higher toxicity to non-target organisms.
Cypermethrin: Known for its high potency against a wide range of pests but also higher environmental persistence.
Deltamethrin: Highly effective against many pests but can be more toxic to aquatic life.
Tau-fluvalinate stands out due to its balance of effectiveness and safety, making it a preferred choice in integrated pest management programs.
Eigenschaften
Molekularformel |
C26H22ClF3N2O3 |
|---|---|
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
[cyano-(3-phenoxyphenyl)methyl] (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m0/s1 |
InChI-Schlüssel |
INISTDXBRIBGOC-CGAIIQECSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Kanonische SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


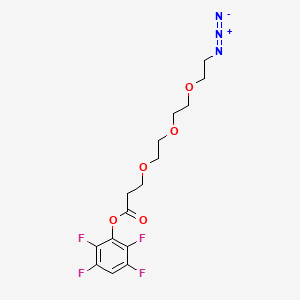





![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)

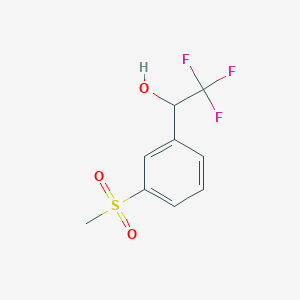
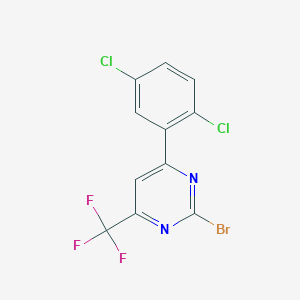


![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
